2,5-dihydroxy-N'-(3-phenylpropylidene)benzohydrazide
Overview
Description
2,5-dihydroxy-N'-(3-phenylpropylidene)benzohydrazide is a useful research compound. Its molecular formula is C16H16N2O3 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.11609238 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Applications
- Synthesis and Biological Activity: Benzohydrazide derivatives, including compounds similar to "2,5-dihydroxy-N'-(3-phenylpropylidene)benzohydrazide," have been synthesized and evaluated for their anticancer properties. A study found that certain derivatives showed potent inhibitory effects against various cancer cell lines, suggesting their potential as anticancer agents (Katiyar et al., 2015).
Antimicrobial and Antiviral Properties
- Synthesis and Antimicrobial Activity: Another research focused on synthesizing and evaluating the antimicrobial and anticancer potentials of benzohydrazide derivatives. These compounds demonstrated significant antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Kumar et al., 2017).
- Anti-influenza Virus Activity: In a study on benzamide-based derivatives, some compounds showed significant antiviral activities against bird flu influenza (H5N1), indicating the potential application of these compounds in treating viral infections (Hebishy et al., 2020).
Applications in Organic and Material Chemistry
- Synthesis of Novel Compounds: Research in organic chemistry includes the synthesis of novel benzohydrazide derivatives and their characterization. These studies contribute to expanding the knowledge of organic compounds and their potential applications in various fields (Dighade & Parikh, 2017).
- Covalent Organic Frameworks: Benzohydrazide derivatives have been used in creating covalent organic frameworks (COFs), which have applications in materials science due to their porosity and stability (Uribe-Romo et al., 2011).
Antioxidant and Anti-inflammatory Properties
- Antioxidant Activity: Certain derivatives of benzohydrazide exhibit good antioxidant properties, which could be beneficial in developing treatments for oxidative stress-related disorders (Arunkumar et al., 2009).
- Anti-inflammatory Effects: A study synthesized novel pyrazole derivatives of gallic acid, demonstrating significant anti-inflammatory activity, suggesting their potential in anti-inflammatory drug development (Tayeby et al., 2017).
Other Biological Applications
- Antipsychotic Activity: Some benzohydrazide derivatives have been evaluated for their antipsychotic activity, indicating their potential use in treating psychiatric disorders (Ibrahim et al., 2013).
Properties
IUPAC Name |
2,5-dihydroxy-N-[(E)-3-phenylpropylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-13-8-9-15(20)14(11-13)16(21)18-17-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-11,19-20H,4,7H2,(H,18,21)/b17-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBIOCGUXUIQAS-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC=NNC(=O)C2=C(C=CC(=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC/C=N/NC(=O)C2=C(C=CC(=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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